molecular formula C7H4Cl2N2S B160564 2-Amino-4,5-dichlorobenzothiazole CAS No. 1849-71-4

2-Amino-4,5-dichlorobenzothiazole

Cat. No. B160564
Key on ui cas rn: 1849-71-4
M. Wt: 219.09 g/mol
InChI Key: GMOFXJZIUQGHTF-UHFFFAOYSA-N
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Patent
US06759422B2

Procedure details

To a solution of 2,3-dichloroaniline (1.0 g; 6.17 mmol) in glacial acetic acid (30 ml) was added potassium thiocyanate (3.6 g; 37 mmol) and the mixture was stirred at ambient temperature until a clear solution had formed. Bromine (0.48 ml; 9.26 mmol) was added dropwise and the reaction mixture was stirred at ambient temperature for five hours. The solvent was removed under reduced pressure and the residue was diluted with water and rendered alkaline by addition of aqueous sodium hydroxide (6M). The product was filtered off, washed with water and dried to yield the desired product quantitatively.
Quantity
1 g
Type
reactant
Reaction Step One
Name
potassium thiocyanate
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.48 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:8]([Cl:9])=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].[S-:10][C:11]#[N:12].[K+].BrBr>C(O)(=O)C>[NH2:12][C:11]1[S:10][C:5]2[CH:6]=[CH:7][C:8]([Cl:9])=[C:2]([Cl:1])[C:3]=2[N:4]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=C(N)C=CC=C1Cl
Name
potassium thiocyanate
Quantity
3.6 g
Type
reactant
Smiles
[S-]C#N.[K+]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0.48 mL
Type
reactant
Smiles
BrBr

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at ambient temperature until a clear solution
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
had formed
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at ambient temperature for five hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
the residue was diluted with water
ADDITION
Type
ADDITION
Details
by addition of aqueous sodium hydroxide (6M)
FILTRATION
Type
FILTRATION
Details
The product was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
NC=1SC2=C(N1)C(=C(C=C2)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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